4-Acetamidophenylacetonitrile
Overview
Description
4-Acetamidophenylacetonitrile is an organic compound with the molecular formula C10H10N2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an acetamido group attached to a phenylacetonitrile moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds like acetaminophen act on the transient receptor potential vanilloid 1 (trpv1) and cannabinoid 1 receptors in the brain .
Mode of Action
Acetaminophen, a related compound, is metabolized to n-acylphenolamine (am404), which then acts on the trpv1 and cannabinoid 1 receptors in the brain . This interaction inhibits the tyrosine-phosphorylation of the VEGF receptor through protein-tyrosine phosphatase, non-receptor type 13 (PTPN13), eventually reducing cell movement and proliferation .
Biochemical Pathways
Related compounds like acetaminophen are known to affect the cyclooxygenase (cox) pathway .
Pharmacokinetics
Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties
Action Environment
It is known that environmental factors can play a significant role in the etiology of various conditions .
Biochemical Analysis
Biochemical Properties
4-Acetamidophenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, affecting their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell viability and function, highlighting the compound’s potential impact on cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. These findings highlight the importance of dosage considerations in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, the presence of cofactors, such as NADPH, can affect the rate and extent of these metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects. For instance, its distribution in the liver can lead to localized effects on liver function and metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamidophenylacetonitrile can be synthesized from 4-aminophenylacetonitrile and acetic anhydride. The reaction involves the following steps:
- Dissolve 4-aminophenylacetonitrile (5.00 g, 37.8 mmol) in acetic anhydride (10 ml).
- Add sodium acetate anhydrous (3.10 g, 37.8 mmol) to the solution.
- Heat the reaction mixture at reflux temperature overnight.
- Concentrate the mixture in vacuo.
- Dissolve the residue in dichloromethane (20 ml) and wash successively with 1M sodium hydroxide aqueous solution (40 ml), 1M hydrochloric acid aqueous solution (20 ml), and water (2 x 20 ml).
- Dry the organic extract over magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude residue by silica gel chromatography using dichloromethane/0-5% methanol to obtain the title compound as a beige solid (yield: 72%) .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamidophenylacetonitrile derivatives.
Scientific Research Applications
4-Acetamidophenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals, improving product quality and efficiency .
Comparison with Similar Compounds
4-Aminophenylacetonitrile: The precursor in the synthesis of 4-acetamidophenylacetonitrile.
4-Acetamidophenol: Shares the acetamido group but differs in the presence of a hydroxyl group instead of a nitrile group.
Phenylacetonitrile: Lacks the acetamido group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of both acetamido and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)12-10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOQNOLRMENDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302587 | |
Record name | 4-Acetamidophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727061 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25025-06-3 | |
Record name | 25025-06-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25025-06-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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